molecular formula C9H17ClN2O B2392378 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride CAS No. 2227205-94-7

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride

Cat. No. B2392378
CAS RN: 2227205-94-7
M. Wt: 204.7
InChI Key: DDISJGSCDXTECG-UHFFFAOYSA-N
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Description

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride is a compound that has been studied for its potential as a covalent inhibitor of KRAS G12C . The KRAS protein plays a key role in cellular proliferation and differentiation, and mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .


Synthesis Analysis

The compound and its derivatives have been synthesized through structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . This process led to the successful identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes .


Molecular Structure Analysis

From an X-ray complex structural analysis, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one moiety binds in the switch-II pocket of KRAS G12C .


Chemical Reactions Analysis

The compound acts as a covalent binder to the KRAS protein at a mutated cysteine residue (G12C), which has been demonstrated to be effective for the treatment of solid tumors .


Physical And Chemical Properties Analysis

The molecular formula of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride is C9H17ClN2O, with an average mass of 204.697 Da . The compound is a solid at room temperature .

Scientific Research Applications

Radioprotective Agent

The compound 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, which is closely related to 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride, has been studied for its radioprotective properties. It was found to offer significant protection against lethal doses of X-radiation in mice, indicating its potential as a radioprotective agent (Shapiro, Tansy, & Elkin, 1968).

Synthesis and Metabolic Studies

The synthesis and evaluation of PF-6870961, a major hydroxy metabolite of the ghrelin receptor inverse agonist PF-5190457, involved the use of a derivative structurally related to 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride. This study provided insights into the compound's biotransformation pathways and facilitated further evaluation of its properties (Sulima, Akhlaghi, Leggio, & Rice, 2021).

Improved Synthesis Methods

Research on diazaspiro nonanes, including compounds like 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride, has led to improved synthesis methods. These methods offer higher efficiency and better yield, demonstrating advancements in the chemical synthesis of complex organic compounds (Ji Zhiqin, 2004).

Cholinergic Properties Study

A study of a series of substituted 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to muscarinic agonists, investigated their cholinergic properties. However, none of these compounds showed significant cholinergic activity, providing insights into the structure-activity relationship of these molecules (Cignarella, Villa, & Barlocco, 1994).

Mechanism of Action

The mechanism of action of this compound involves its binding to the switch-II pocket of KRAS G12C, a mutated form of the KRAS protein . This binding inhibits the activity of the KRAS protein, which plays a key role in cellular proliferation and differentiation .

properties

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-8(12)11-6-9(7-11)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDISJGSCDXTECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2227205-94-7
Record name 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride
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